molecular formula C15H22ClN3O3S B1664739 N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide CAS No. 369358-07-6

N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide

Cat. No. B1664739
M. Wt: 359.9 g/mol
InChI Key: BYBVYIPUGPZRSX-OLZOCXBDSA-N
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Description

The compound is a derivative of amino acids, which are the building blocks of proteins. It contains functional groups such as amine, hydroxyl, and sulfanyl .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve peptide synthesis or other organic synthesis methods .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and chiral centers .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions, including those typical of amines, alcohols, and sulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability could be influenced by the functional groups present .

Scientific Research Applications

Electrochemical Properties and Pseudocapacitance Performance

N-benzoyl derivatives of isoleucine, including a compound similar to the specified hydrazide, were investigated for their impact on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. This research highlighted the significance of electron-donating groups in these derivatives for enhancing specific capacitance and cycle stability, which is crucial in supercapacitors (Kowsari et al., 2018).

Antimicrobial Activity

Compounds structurally related to the requested hydrazide, involving N-benzoyl derivatives of amino acids, have been synthesized and tested for antimicrobial activity. These studies have shown that certain compounds exhibit comparable activity against bacterial strains like S. aureus and E. coli, which underscores their potential in developing new antimicrobial agents (Khattab, 2005).

Antimycobacterial Activities

Research into similar compounds, such as hydroxyethylsulfonamides derived from amino acids, has revealed their effectiveness against M. tuberculosis, with specific derivatives showing promising biological activity. This indicates the potential use of these compounds in tuberculosis treatment (Moreth et al., 2014).

Synthesis and Characterization for Drug Design

The synthesis and characterization of related benzoyl-N-substituted amino compounds have been conducted, demonstrating their potential as templates for drug design. Their structural features and reactivity profiles make them suitable candidates for developing novel pharmaceuticals (Elgemeie et al., 2017).

Insecticidal Activities

Derivatives of acid hydrazide, which are structurally related to the specified hydrazide, have been studied for their insecticidal activity. These compounds showed higher larvicidal activity against certain strains, indicating their potential use in pest management programs (Ramadan et al., 2022).

HIV-Protease Assay Application

Related amino acid derivatives have been used in the development of chromogenic protease substrates for HIV-protease activity detection. This application is significant in the context of HIV research and drug development (Badalassi et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not clear without more specific information. It could potentially be of interest in the field of medicinal chemistry or biochemistry, given its structural similarity to amino acids .

properties

IUPAC Name

N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBVYIPUGPZRSX-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SCC[C@H]([C@@H](C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide
Reactant of Route 2
Reactant of Route 2
N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide
Reactant of Route 3
N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide
Reactant of Route 4
Reactant of Route 4
N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide
Reactant of Route 5
N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide
Reactant of Route 6
Reactant of Route 6
N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide

Citations

For This Compound
1
Citations
K Dineshkumar, A Vasudevan… - … Chemistry & High …, 2017 - ingentaconnect.com
Aim and Objective: Actinomycetes produce structurally unique secondary metabolites with pharmaceutically essential bioactivities. Salinispora, an obligate marine actinomycete, …
Number of citations: 3 www.ingentaconnect.com

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